3-(4-chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide
Description
The interest in pyrazine derivatives, such as "3-(4-chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide", lies in their diverse chemical and biological properties. These compounds are often explored for their potential in various applications, including medicinal chemistry and materials science.
Synthesis Analysis
Synthesis approaches for related compounds often involve chlorination and aminisation reactions, as seen in the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which shares structural motifs with the target compound (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
Molecular structure determinations are typically achieved using X-ray crystallography. For example, the crystal structure of similar pyrazole and pyrazolone derivatives has been extensively studied, revealing details about their geometric configuration and intermolecular interactions (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrazine derivatives can vary widely, including displacement reactions, tautomerism, and cyclization. These reactions are influenced by the substituents on the pyrazine ring, as demonstrated in studies on 5-chloro-4-phenylazopyrazoles and their reactivity with primary amines and sodium azide (E. E. Eid & D. Lewis, 1983).
Physical Properties Analysis
The physical properties of pyrazine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are typically characterized using spectroscopic and crystallographic methods.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the application of pyrazine derivatives. Studies on similar compounds have highlighted their potential as antimycobacterial agents, showcasing the importance of substituents on the phenyl rings for their biological activity (M. Biava et al., 2008).
properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-12-17(14-7-9-15(18)10-8-14)20(22)16(11-19(12)21)13-5-3-2-4-6-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYJYKABKOIPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=CN1[O-])C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662967 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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